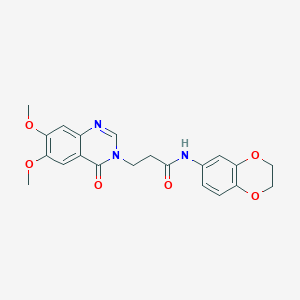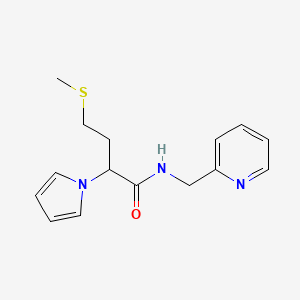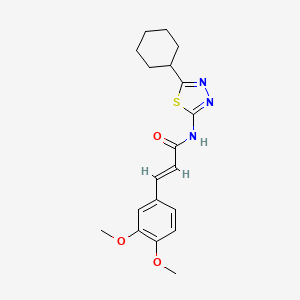![molecular formula C21H24N2O5 B11010916 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010916.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules, and it is substituted with both methoxy and hydroxy phenyl groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a 1,4-diketone.
Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced onto the pyrrolidine ring.
Attachment of the Hydroxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where the hydroxyphenyl group is attached to the nitrogen atom of the pyrrolidine ring.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be done through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation using H₂ and a metal catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of new aromatic compounds with different substituents replacing the methoxy groups.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its structural similarity to known bioactive molecules. It may exhibit activity against various biological targets, including enzymes and receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrrolidine-containing compounds.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a building block for further chemical modifications.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of methoxy and hydroxy groups can enhance binding affinity and specificity by forming additional interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a dimethoxyphenyl group and has been studied for its biological activity.
N-(3,4-Dimethoxyphenethyl)acetamide: Another compound with a similar dimethoxyphenyl group, known for its potential bioactivity.
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its pyrrolidine ring and the specific substitution pattern of methoxy and hydroxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O5/c1-27-18-7-6-14(10-19(18)28-2)8-9-23-13-15(11-20(23)25)21(26)22-16-4-3-5-17(24)12-16/h3-7,10,12,15,24H,8-9,11,13H2,1-2H3,(H,22,26) |
InChI Key |
KZPDWSJPVQHUGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one](/img/structure/B11010854.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11010872.png)

![(2E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11010885.png)

![3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11010896.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide](/img/structure/B11010910.png)
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11010919.png)
![2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010922.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11010924.png)
![4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B11010926.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11010930.png)
